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Compound of Interest

Compound Name: 1-Methyl-3-piperidinemethanol

Cat. No.: B042729

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Methyl-3-piperidinemethanol, a readily available piperidine derivative, has
emerged as a valuable and versatile building block in medicinal chemistry. Its inherent
structural features, including a chiral center, a tertiary amine, and a primary alcohol, provide a
unique three-dimensional framework that is amenable to diverse chemical modifications. This
allows for the systematic exploration of structure-activity relationships (SAR) and the
optimization of pharmacokinetic and pharmacodynamic properties. This technical guide
provides a comprehensive overview of the synthesis, key applications, and biological
significance of 1-Methyl-3-piperidinemethanol in the development of novel therapeutics, with
a focus on its role in antitubercular agents and opioid receptor modulators.

Physicochemical Properties of 1-Methyl-3-
piperidinemethanol

A solid understanding of the physicochemical properties of a building block is crucial for its
effective utilization in drug design and synthesis.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b042729?utm_src=pdf-interest
https://www.benchchem.com/product/b042729?utm_src=pdf-body
https://www.benchchem.com/product/b042729?utm_src=pdf-body
https://www.benchchem.com/product/b042729?utm_src=pdf-body
https://www.benchchem.com/product/b042729?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042729?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 7583-53-1 [1112]
Molecular Formula C7H1sNO [1][2]
Molecular Weight 129.20 g/mol [2]
Appearance Colorless to yellow liquid [3]

Boiling Point 114 °C at 20 mmHg [3]

Density 0.98 g/mL [3]

IUPAC Name ;ll)'gjtt:;:zreridm'g' 2]

1-Methyl-3-

hydroxymethylpiperidine, 3-
Synonyms [1]
Hydroxymethyl-1-

methylpiperidine

Synthesis of 1-Methyl-3-piperidinemethanol
Derivatives

The functional groups of 1-Methyl-3-piperidinemethanol offer multiple avenues for synthetic
elaboration. The primary alcohol can be readily converted into ethers, esters, or other
functional groups, while the tertiary amine can participate in salt formation. More commonly, the
core piperidine scaffold is constructed and subsequently functionalized.

General Experimental Protocols

Protocol 1: N-Alkylation of 3-Piperidinemethanol via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted 3-
piperidinemethanol derivatives, including 1-Methyl-3-piperidinemethanol.

Materials:

o 3-Piperidinemethanol
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o Aldehyde or Ketone (e.g., Formaldehyde for methylation)
e Sodium triacetoxyborohydride (NaBH(OAC)3)

e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

o Acetic Acid (catalytic amount)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSOa)

Procedure:

e Dissolve 3-piperidinemethanol (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in
DCM.

e Add a catalytic amount of acetic acid to the solution.

 Stir the reaction for 30 minutes at room temperature to allow for the formation of the iminium
intermediate.

e Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

o Continue stirring at room temperature for 4-12 hours, monitoring the reaction by Thin Layer
Chromatography (TLC).

e Once the reaction is complete, quench by the slow addition of saturated aqueous sodium
bicarbonate solution.

o Separate the organic layer, and extract the agueous layer with DCM (2 x 30 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

« Filter the solution and concentrate under reduced pressure.
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» Purify the crude product via flash column chromatography to yield the desired N-alkylated
product.

Protocol 2: Synthesis of 1-((1-methylpiperidin-3-yl)methyl)-3-methyl-1H-indole

This one-pot reaction exemplifies the use of 1-Methyl-3-piperidinemethanol in the synthesis
of indole derivatives with potential anticancer activity.[4]

Materials:

3-Methylindole

Formaldehyde (37% solution)

1-Methyl-3-piperidinemethanol

Ethanol

Procedure:

Dissolve 3-methylindole (2.2 mmol, 300 mg) in 20 mL of ethanol in a round-bottom flask.

e Add formaldehyde 37% (3 mmol) and 1-Methyl-3-piperidinemethanol (2.2 mmol) to the
solution.

o Reflux the reaction mixture for 4—6 hours.

e Monitor the reaction progress by TLC.

e Upon completion, cool the reaction mixture and concentrate under reduced pressure.
» Purify the crude product by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The 1-Methyl-3-piperidinemethanol scaffold is a key component in a variety of biologically
active molecules. Two prominent areas of application are in the development of antitubercular
agents and opioid receptor modulators.
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Antitubercular Agents: MenA Inhibitors

Menaquinone (Vitamin K2) biosynthesis is an essential pathway for the survival of
Mycobacterium tuberculosis, the causative agent of tuberculosis.[4][5] 1,4-dihydroxy-2-
naphthoate isoprenyltransferase (MenA) is a key enzyme in this pathway and represents a
promising target for novel antitubercular drugs.[6]

Derivatives of 1-Methyl-3-piperidinemethanol have been explored as potent inhibitors of
MenA. The piperidine moiety often serves as a central scaffold to orient other functional groups
for optimal interaction with the enzyme's active site.

Structure-Activity Relationship (SAR) of Piperidine-based MenA Inhibitors

A series of piperidine derivatives were synthesized and evaluated for their ability to inhibit
MenA and the growth of M. tuberculosis. The general structure involves a central piperidine ring
with substitutions at the 1 and 4 positions. While not directly incorporating the 1-methyl-3-
methanol substitution pattern, these studies highlight the importance of the piperidine core in

this class of inhibitors.
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M.
Compound R1 R2 MenA ICso (uM) tuberculosis
MIC (pM)
4-
1 4-chlorobenzoyl (methyl(propyl)a 0.5 1.25
mino)benzyl
4-
2 3-phenoxyphenyl  (methyl(propyl)a >100 >100
mino)benzyl
3-(4- 4-
3 chlorobenzyl)phe  (methyl(propyl)a 50 25
nyl mino)benzyl
4-
4 2-naphthyl (methyl(propyl)a 12.5 6.25
mino)benzyl
4-
5 4-chlorophenyl (methyl(propyl)a 25 12.5
mino)benzyl
4-
6 4-bromophenyl (methyl(propyl)a 12.5 6.25
mino)benzyl

Data adapted from a study on MenA inhibitors.

The data suggests that a lipophilic group at the R1 position and an amino-substituted benzyl
group at R2 are favorable for activity.

Menaquinone Biosynthesis Pathway in Mycobacterium tuberculosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b042729#1-methyl-3-piperidinemethanol-as-a-
building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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